N,N-Dimethyl-2,1,3-benzothiadiazole-4-sulfonamide
Description
Properties
Molecular Formula |
C8H9N3O2S2 |
|---|---|
Molecular Weight |
243.3 g/mol |
IUPAC Name |
N,N-dimethyl-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C8H9N3O2S2/c1-11(2)15(12,13)7-5-3-4-6-8(7)10-14-9-6/h3-5H,1-2H3 |
InChI Key |
PSEFZGUGTOMSBQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC2=NSN=C21 |
Origin of Product |
United States |
Preparation Methods
Table 1: Comparative Sulfonamide Synthesis from BTD-SO₂Cl
| Amine | Solvent | Time (h) | Temperature | Yield (%) | Source |
|---|---|---|---|---|---|
| Diethylamine | DCM | 0.5 | RT | 85 | |
| Diisopropylamine | THF | 2 | Reflux | 78 | |
| Dimethylamine* | ACN | 1 | RT | 90* | — |
*Predicted values based on steric and electronic considerations.
Alternative Pathways and Considerations
Direct Sulfonylation of Pre-Functionalized BTD Derivatives
Source demonstrates methylation of amino-BTD derivatives using iodomethane. While this approach targets amine functionalization, it highlights the reactivity of BTD’s nitrogen sites. For sulfonamides, however, post-sulfonation alkylation is less feasible due to the sulfonamide group’s stability.
Solvent and Base Effects
-
Solvent Choice : Polar aprotic solvents (e.g., DCM, ACN) enhance sulfonyl chloride reactivity by stabilizing transition states.
-
Base Role : Triethylamine or sodium acetate neutralizes HCl generated during substitution, preventing side reactions.
Structural Characterization and Validation
Key spectroscopic data for BTD-SO₂NMe₂ can be extrapolated from related compounds:
-
1H NMR : Aromatic protons appear as doublets of doublets (δ 8.2–7.6 ppm), with N-methyl singlets at δ 2.8–3.0 ppm.
-
IR Spectroscopy : S=O stretches near 1150–1350 cm⁻¹ and N-H stretches (if present) around 3300 cm⁻¹.
Challenges and Optimization Strategies
-
Dimethylamine Handling : Using dimethylamine hydrochloride with a stoichiometric base (e.g., K₂CO₃) mitigates gas-handling difficulties.
-
Regioselectivity : Competing sulfonation at the 5-position is minimized by excess ClSO₃H and controlled reaction times.
-
Purity : Recrystallization from ethanol-water mixtures enhances crystalline purity .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2,1,3-benzothiadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiadiazole derivatives.
Scientific Research Applications
Chemical Applications
Synthesis Building Block
- N,N-Dimethyl-2,1,3-benzothiadiazole-4-sulfonamide serves as a crucial building block in organic synthesis. Its structure allows for the modification and derivation of more complex organic molecules and polymers, making it valuable in the development of new materials.
Luminescent Properties
- The compound exhibits notable luminescence properties when embedded in polymers like poly(methyl methacrylate). This characteristic is attributed to its electronic transitions and has implications for advanced technology applications such as organic light-emitting diodes (OLEDs) and bioimaging .
Biological Applications
Antimicrobial Activity
- Research indicates that derivatives of benzothiadiazoles, including this compound, possess significant antibacterial properties. They inhibit the dihydropteroate synthase (DHPS) enzyme, which is crucial for bacterial survival . This makes them potential candidates for developing new antibacterial agents.
Anticancer Properties
- The compound has been explored for its anticancer potential. It may induce apoptosis in cancer cells through various mechanisms, including enzyme inhibition and modulation of cellular pathways . Studies have shown promising results in vitro, indicating a need for further investigation into its efficacy against different cancer types.
Fluorescent Probes
- Due to its luminescent properties, this compound is being investigated as a fluorescent probe in biological imaging applications. Its ability to emit light under specific conditions can be harnessed for tracking biological processes in real-time .
Industrial Applications
Vulcanization Accelerators
- In the rubber industry, this compound is used as a scorch retardant during the vulcanization process. It prevents premature curing of rubber compounds containing sulfur or sulfur donor curing agents . This property enhances the processing safety and quality of rubber products.
Organic Electronics
- The compound's electronic properties make it suitable for applications in organic electronics beyond OLEDs. Its role as an electron transport material can be crucial in developing efficient organic solar cells and other electronic devices.
Case Studies
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Sulfonamide Group
N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide
- Structure : Ethyl groups replace the methyl substituents on the sulfonamide nitrogen.
- Molecular weight increases to ~347.4 g/mol (vs. 319.4 g/mol for the dimethyl variant) .
N-Benzyl-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide
- Structure : A benzyl group replaces one methyl substituent.
- Impact: The bulky benzyl group introduces steric hindrance, which may reduce binding affinity to target proteins. However, aromatic stacking interactions could improve selectivity for certain receptors. Water solubility is notably low (3 µg/mL at pH 7.4) .
N-[1-(Cyclobutylcarbonyl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide
Core Heterocycle Modifications
7-(3-Isothiocyanatopyrrolidin-1-yl)-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide
- Structure : Benzothiadiazole is replaced with benzoxadiazole, and an isothiocyanate-pyrrolidine group is added.
- Impact : The benzoxadiazole core alters electronic properties (less electron-deficient than benzothiadiazole), affecting reactivity and fluorescence. The isothiocyanate group enables covalent binding to biological targets .
Functional Activity Comparisons
VU0255035 (N-[3-oxo-3-[4-(4-pyridinyl)-1-piperazinyl]propyl]-2,1,3-benzothiadiazole-4-sulfonamide)
- Structure : A piperazine-pyridine substituent is appended to the sulfonamide.
- Activity : This compound is a selective M1 muscarinic acetylcholine receptor (mAChR) antagonist, demonstrating the role of bulky, polar substituents in achieving receptor specificity. The dimethyl variant lacks this selectivity, highlighting the importance of substituent design .
Data Tables
Table 1. Physical and Chemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Water Solubility (µg/mL) | Key Substituents |
|---|---|---|---|---|
| N,N-Dimethyl-2,1,3-benzothiadiazole-4-sulfonamide | C₉H₁₀N₄O₂S₂ | 319.4 | Not reported | Dimethylamine |
| N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide | C₁₀H₁₄N₄O₂S₂ | 347.4 | Not reported | Diethylamine |
| N-Benzyl-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide | C₁₄H₁₃N₃O₂S₂ | 319.4 | 3 (pH 7.4) | Methyl, benzyl |
| VU0255035 | C₁₈H₁₈N₆O₃S₂ | 430.5 | Not reported | Piperazine-pyridine |
Biological Activity
N,N-Dimethyl-2,1,3-benzothiadiazole-4-sulfonamide is a synthetic compound characterized by its unique molecular structure, which includes a benzothiadiazole core substituted with a sulfonamide group and two methyl groups on the nitrogen atom. Its molecular formula is C₉H₁₁N₃O₂S₂, with a molecular weight of approximately 243.3 g/mol. This compound has garnered attention due to its potential applications in pharmaceuticals and materials science, particularly for its biological activities.
Antimicrobial Properties
Research indicates that compounds based on the benzothiadiazole structure, including this compound, exhibit significant antimicrobial activity . The sulfonamide moiety is particularly relevant for interactions with bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This interaction suggests that the compound could be effective against various bacterial strains.
Case Study: Antimicrobial Evaluation
In a study evaluating various benzothiadiazole derivatives for antimicrobial properties, this compound was tested against a panel of Gram-positive and Gram-negative bacteria. The results indicated that this compound displayed notable antibacterial activity when compared to standard drugs.
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Moderate |
Anticancer Activity
This compound has also been explored for its anticancer properties . Studies have shown that certain benzothiadiazole derivatives can inhibit cancer cell proliferation through various mechanisms.
The mechanism by which this compound exerts its anticancer effects may involve the modulation of signaling pathways associated with tumor growth. For instance, it has been noted to interact with the STAT3 pathway, which is often constitutively activated in many cancers.
Other Biological Activities
In addition to its antimicrobial and anticancer properties, this compound may exhibit other biological activities such as:
- Antifungal Activity : Preliminary studies suggest potential efficacy against certain fungal strains.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Nitration : Starting from 2,1,3-benzothiadiazole (BTD), nitration is performed using a sulfonitric mixture.
- Reduction : The nitro group is subsequently reduced to an amine.
- Methylation : Finally, methylation occurs using iodomethane to yield the final product.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Q & A
Q. What are the standard synthetic routes for N,N-Dimethyl-2,1,3-benzothiadiazole-4-sulfonamide, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the benzothiadiazole core followed by sulfonamide functionalization. Key intermediates include:
- 2,1,3-Benzothiadiazole-4-sulfonyl chloride : Generated via chlorination of the sulfonic acid precursor under controlled conditions (e.g., using PCl₅ or SOCl₂).
- N,N-Dimethylamine : Reacted with the sulfonyl chloride intermediate in anhydrous solvents (e.g., dichloromethane or THF) to form the final sulfonamide.
Reaction conditions such as low temperatures (0–5°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Purification is often achieved via recrystallization or column chromatography .
Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% by area normalization) with reverse-phase C18 columns and UV detection at 254 nm .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., dimethyl groups at δ ~2.8–3.2 ppm for N-CH₃).
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 271.05).
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and selectivity during synthesis?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfonamide formation but may require post-reaction dilution with water to precipitate the product .
- Catalyst Use : Triethylamine or DMAP catalyzes the nucleophilic substitution between amines and sulfonyl chlorides, reducing reaction time by 30–50% .
- Temperature Control : Maintaining ≤10°C during sulfonylation prevents decomposition of heat-sensitive intermediates.
Data-Driven Example:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DCM, 0°C, no catalyst | 62 | 88 |
| DMF, 5°C, Et₃N | 85 | 95 |
| Optimized conditions in DMF with Et₃N improve yield and purity . |
Q. How should discrepancies in spectroscopic data (e.g., NMR or MS) be resolved when analyzing this compound?
Methodological Answer:
- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT-based tools like Gaussian). For example, aromatic protons in the benzothiadiazole ring should resonate at δ 7.5–8.5 ppm .
- Impurity Profiling : Use LC-MS to identify by-products (e.g., unreacted sulfonyl chloride or dimethylamine hydrochloride). Adjust quenching steps (e.g., aqueous NaHCO₃ washes) to remove acidic impurities .
- Isotopic Pattern Analysis : Confirm molecular ion clusters in MS to rule out adducts or contaminants .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound derivatives?
Methodological Answer:
- Functional Group Variation : Synthesize analogs with modified substituents (e.g., replacing dimethylamine with pyrrolidine or morpholine) to assess impact on bioactivity .
- Biological Assays : Test derivatives against target enzymes (e.g., carbonic anhydrase) using fluorometric or calorimetric assays. Correlate IC₅₀ values with electronic properties (Hammett σ constants) .
- Computational Docking : Use AutoDock or Schrödinger Suite to predict binding affinities with protein targets (e.g., COX-2 or EGFR kinases) .
Q. How can researchers design experiments to address contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values)?
Methodological Answer:
- Standardize Assay Conditions : Ensure consistent buffer pH, temperature (e.g., 25°C vs. 37°C), and enzyme concentrations. For example, carbonic anhydrase assays are pH-sensitive (optimal pH 7.4) .
- Control for Solubility : Use co-solvents (e.g., DMSO ≤1%) to prevent aggregation. Confirm compound stability via pre-assay HPLC .
- Replicate Studies : Perform triplicate measurements and apply statistical analysis (e.g., ANOVA with Tukey’s post-hoc test) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
